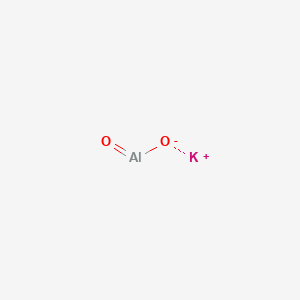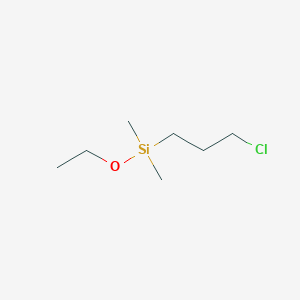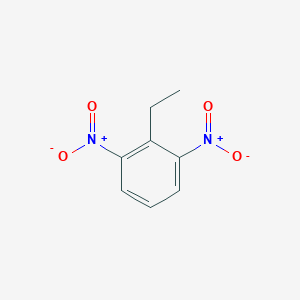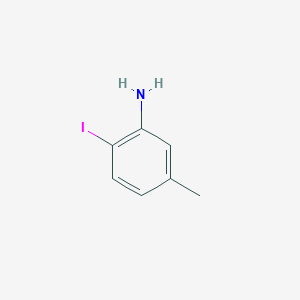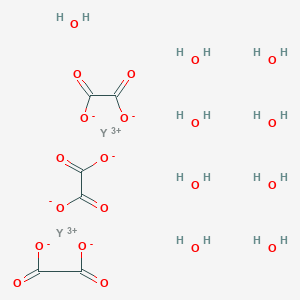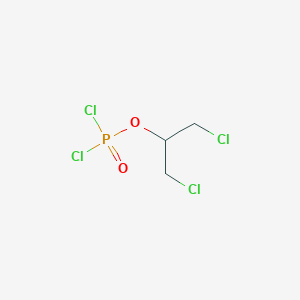
1,3-Dichloro-2-dichlorophosphoryloxypropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dichloro-2-dichlorophosphoryloxypropane is a chemical compound with the molecular formula C4H8Cl3O2P. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a phosphorodichloridic acid moiety and a 2-chloro-1-(chloromethyl)ethyl ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-2-dichlorophosphoryloxypropane typically involves the reaction of phosphorus oxychloride (POCl3) with 2-chloro-1-(chloromethyl)ethanol. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to neutralize the hydrogen chloride (HCl) produced during the reaction. The general reaction scheme is as follows:
POCl3+C3H6Cl2O→C4H8Cl3O2P+HCl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to maintain optimal conditions.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dichloro-2-dichlorophosphoryloxypropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles such as hydroxyl groups, amines, or alkoxides.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphoric acid derivatives and hydrochloric acid.
Oxidation and Reduction: While less common, the compound can participate in oxidation-reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Hydroxyl groups, amines, and alkoxides are common nucleophiles used in substitution reactions.
Catalysts: Bases such as pyridine or triethylamine are often used to neutralize the HCl produced during reactions.
Solvents: Organic solvents like dichloromethane or chloroform are commonly used to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from the reactions of this compound include various phosphoric acid derivatives, depending on the specific nucleophiles and reaction conditions used.
Applications De Recherche Scientifique
1,3-Dichloro-2-dichlorophosphoryloxypropane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphoric acid esters and related compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate and in the development of new drugs.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,3-Dichloro-2-dichlorophosphoryloxypropane involves its interaction with nucleophiles, leading to the formation of phosphoric acid derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions.
Comparaison Avec Des Composés Similaires
1,3-Dichloro-2-dichlorophosphoryloxypropane can be compared with other similar compounds, such as:
Ethyl dichlorophosphate: Similar in structure but with an ethyl group instead of the 2-chloro-1-(chloromethyl)ethyl group.
Phosphoric acid, bis[2-chloro-1-(chloromethyl)ethyl] 2,3-dichloropropyl ester: A more complex derivative with additional chloromethyl groups.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications compared to its analogs.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique structure and reactivity make it a valuable reagent in organic synthesis, biological research, and industrial processes. Ongoing research continues to explore its potential in new and innovative applications.
Propriétés
IUPAC Name |
1,3-dichloro-2-dichlorophosphoryloxypropane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Cl4O2P/c4-1-3(2-5)9-10(6,7)8/h3H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKDWDMKCJMZMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)OP(=O)(Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Cl4O2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70451363 |
Source


|
| Record name | Phosphorodichloridic acid, 2-chloro-1-(chloromethyl)ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13674-85-6 |
Source


|
| Record name | Phosphorodichloridic acid, 2-chloro-1-(chloromethyl)ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

